5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride is a chemical compound with the molecular formula C7H12FN·HCl. It is a bicyclic amine derivative that contains a fluorine atom at the 5-position of the bicyclo[2.2.1]heptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system.
Fluorination: Introduction of the fluorine atom at the 5-position is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group is introduced at the 2-position through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary amines, Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of novel materials with unique properties, such as fluorinated polymers and advanced composites.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to modulation of the target’s activity, resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid
- 5-Fluorobicyclo[2.2.1]heptane-2-ol
- 5-Fluorobicyclo[2.2.1]heptane-2-thiol
Uniqueness
5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride is unique due to its amine functionality, which allows for diverse chemical modifications and applications. The presence of the fluorine atom at the 5-position enhances its stability and reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
5-fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-6-2-5-1-4(6)3-7(5)9;/h4-7H,1-3,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADDUOUGPMWZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.